![molecular formula C10H13FN2O B2646550 3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine CAS No. 1342649-32-4](/img/structure/B2646550.png)
3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . Specific synthesis methods for “this compound” are not available in the retrieved data.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridine ring connected by a methoxy group . The exact molecular structure could not be retrieved from the available data.科学的研究の応用
Molecular Docking and QSAR Studies
Molecular docking and quantitative structure–activity relationship (QSAR) studies have utilized derivatives closely related to 3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine to analyze their inhibitory activity against c-Met kinase. Docking helps identify molecular features contributing to high inhibitory activity, while QSAR models predict biological activities, enhancing the understanding of molecular interactions and aiding in the design of new inhibitors with improved efficacy (Caballero et al., 2011).
Fluorescent Chemosensors
Pyrrolo[3,4-c]pyridine-based fluorescent chemosensors, incorporating structural elements similar to this compound, have been synthesized for selective sensitivity to Fe3+/Fe2+ ions. These chemosensors exhibit high selectivity and have been applied in imaging Fe3+ in living cells, indicating their potential for biological and environmental monitoring applications (Maity et al., 2018).
PET Imaging Ligands
Derivatives of this compound have been explored as potential ligands for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors (nAChRs). Synthesis and in vivo binding properties of such compounds have demonstrated their suitability for imaging nAChRs, contributing to neuroscience research and the study of neurodegenerative diseases (Doll et al., 1999).
Targeted Protein Degradation
Hydroxylation and fluorination of proline, as seen in the structural modifications of this compound, have been shown to affect molecular recognition by biological systems significantly. Research into fluoro-hydroxyprolines has revealed their potential in targeted protein degradation, offering insights into the design of new therapeutics (Testa et al., 2018).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies have applied piperidine derivatives, related to this compound, to predict their efficiency as corrosion inhibitors on iron surfaces. These studies highlight the potential of such compounds in material science for protecting metals against corrosion (Kaya et al., 2016).
将来の方向性
Pyrrolidine compounds, including “3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine”, have potential for future research and development in medicinal chemistry. They can be used to design new compounds with different biological profiles . Further studies are needed to explore the potential applications of “this compound” in various fields.
特性
IUPAC Name |
3-fluoro-2-(pyrrolidin-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-4-2-6-13-10(9)14-7-8-3-1-5-12-8/h2,4,6,8,12H,1,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYURHPAQCRRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

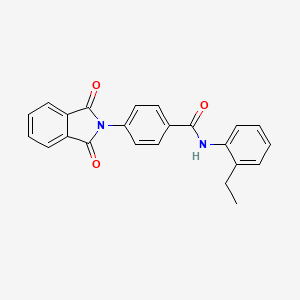
![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646468.png)
![2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2646473.png)
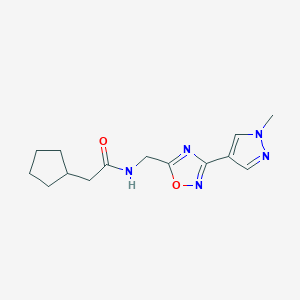
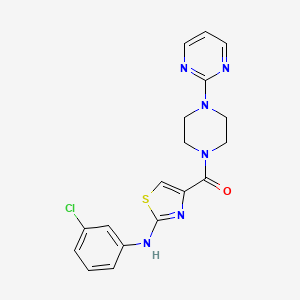
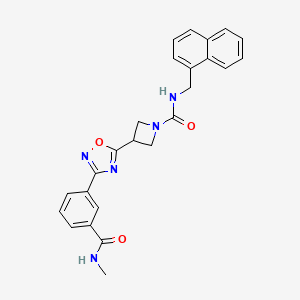
![methyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2646479.png)
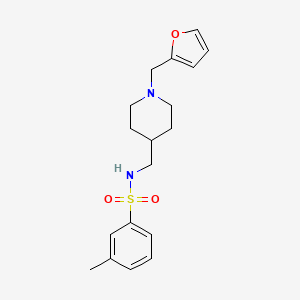
![4-(2-Hydroxyethyl)-N-[phenyl(phenylimino)methyl]piperazine-1-carbothioamide](/img/structure/B2646483.png)

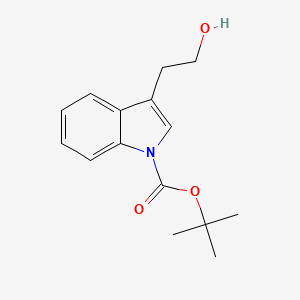
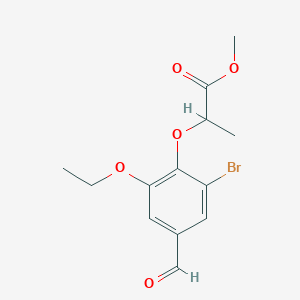
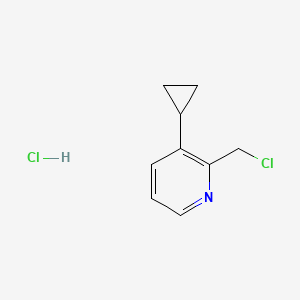
![2-({4-[(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}amino)benzoic acid](/img/structure/B2646490.png)